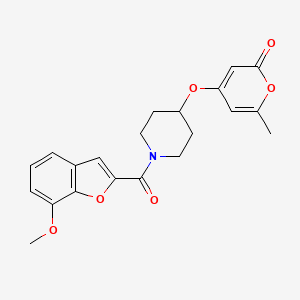

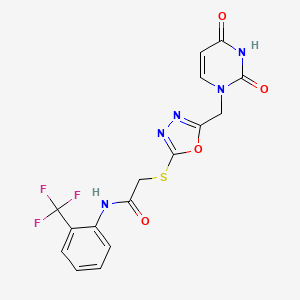

(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPM is a pyrrolidine derivative that has been synthesized through a multi-step process, and its properties and effects have been studied extensively in recent years.

Scientific Research Applications

Crystallographic and Conformational Analysis

The compound (2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, along with similar compounds, has been a subject of crystallographic and conformational analysis. These studies involve the synthesis of the compound, followed by confirmation of its structure using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used to measure single crystals of the compound, enabling crystallographic and conformational analyses. Such studies provide insights into the molecular structures of these compounds, which are further calculated and optimized using density functional theory (DFT). The molecular electrostatic potential and frontier molecular orbitals are also investigated using DFT, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Asymmetric Bioreduction in Aqueous Media

A study explored the asymmetric reduction of 2-benzoylpyridine derivatives to enantiopure alcohols using a novel biocatalyst, Cryptococcus sp. whole-cell, in aqueous hydrophilic ionic liquid (IL) media. This bioreduction is crucial for the synthesis of chiral synthon of new antiallergic drugs like Betahistine. The study emphasized the enantioselectivity of the biocatalyst towards 2-benzoylpyridine derivatives, particularly those with para-substituents on the phenyl group. The use of enzymatic hydrolyzate of bagasse as a co-substrate during the asymmetric bioreduction was also explored, showcasing an innovative and economical route for the green synthesis of chiral diarylmethanols (Xu et al., 2017).

properties

IUPAC Name |

[2-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3/c24-20-14-25-12-10-21(20)29-17-11-13-26(15-17)23(28)19-9-5-4-8-18(19)22(27)16-6-2-1-3-7-16/h1-10,12,14,17H,11,13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKBLBAWJHKUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)

![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2378264.png)